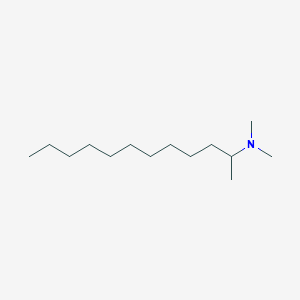
azide
Übersicht
Beschreibung
Azide is a linear, polyatomic anion with the formula N₃⁻. It is the conjugate base of hydrazoic acid (HN₃). Azides are known for their high reactivity and are used in various applications, including as propellants in airbags and as intermediates in organic synthesis .
Vorbereitungsmethoden
Azides can be synthesized through several methods:
Synthetic Routes and Reaction Conditions: One common method involves the reaction of nitrous oxide (N₂O) with sodium amide (NaNH₂) in liquid ammonia, producing sodium azide (NaN₃).
Industrial Production Methods: Industrially, sodium this compound is produced by the reaction of nitrous oxide with sodium amide in liquid ammonia.
Analyse Chemischer Reaktionen
Azide durchlaufen verschiedene Arten von chemischen Reaktionen:
Substitutionsreaktionen: This compound sind ausgezeichnete Nukleophile und können an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere mit Alkylhalogeniden in polaren aprotischen Lösungsmitteln wie Acetonitril oder Dimethylsulfoxid.
Reduktionsreaktionen: This compound können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder katalytischer Hydrierung zu Aminen reduziert werden.
Umlagerungsreaktionen: Acylthis compound können die Curtius-Umlagerung durchlaufen, um Isocyanate zu bilden, die weiter zu Aminen reagieren können.
Häufige Reagenzien und Bedingungen: Typische Reagenzien umfassen Natriumazid, Alkylhalogenide und Reduktionsmittel wie Lithiumaluminiumhydrid.
Hauptprodukte: Die Hauptprodukte dieser Reaktionen umfassen Alkylthis compound, primäre Amine und Isocyanate.
Wissenschaftliche Forschungsanwendungen
Azide haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von Aziden beinhaltet ihre hohe Reaktivität und Fähigkeit, starke Bindungen mit anderen Molekülen einzugehen:
Wirkmechanismus
The mechanism of action of azides involves their high reactivity and ability to form strong bonds with other molecules:
Vergleich Mit ähnlichen Verbindungen
Azide lassen sich mit anderen stickstoffhaltigen Verbindungen vergleichen:
Ähnliche Verbindungen: Zu den Verbindungen, die Aziden ähneln, gehören Nitrile, Isocyanate und Azoverbindungen.
Eigenschaften
CAS-Nummer |
14343-69-2 |
|---|---|
Molekularformel |
N3- |
Molekulargewicht |
42.021 g/mol |
IUPAC-Name |
azide |
InChI |
InChI=1S/N3/c1-3-2/q-1 |
InChI-Schlüssel |
IVRMZWNICZWHMI-UHFFFAOYSA-N |
SMILES |
[N-]=[N+]=[N-] |
Kanonische SMILES |
[N-]=[N+]=[N-] |
Key on ui other cas no. |
14343-69-2 |
Synonyme |
Azide |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B81032.png)





